molecular formula C7H3BrCl2N2 B12851329 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole

Cat. No.: B12851329
M. Wt: 265.92 g/mol
InChI Key: PQBCZKGTVBCOHV-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole is a halogenated benzimidazole derivative characterized by a fused benzene and imidazole ring system. The substituents—bromine at position 5 and chlorine atoms at positions 2 and 7—impart distinct electronic and steric properties. Halogenation enhances electrophilicity and binding affinity to biological targets, making this compound a candidate for drug development .

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

6-bromo-2,4-dichloro-1H-benzimidazole

InChI

InChI=1S/C7H3BrCl2N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12)

InChI Key

PQBCZKGTVBCOHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,7-dichloroaniline with bromine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can reduce side reactions and improve the stability of the diazonium salt intermediate, leading to a more efficient production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 and chlorine atoms at positions 2 and 7 are susceptible to nucleophilic substitution under specific conditions.

Key Reactions:

  • Ammonolysis: Reaction with ammonia or amines replaces the bromine atom. For example, treatment with morpholine in DMF at 120°C yields 5-morpholino-2,7-dichloro-1H-benzimidazole .

  • Thiol Substitution: Thiols (e.g., 2-mercaptobenzimidazole) displace bromine in polar aprotic solvents like dimethylacetamide (DMAc), forming sulfur-linked derivatives .

Table 1: Substitution Reactions

NucleophileConditionsProductYieldReference
MorpholineDMF, 120°C5-Morpholino-2,7-dichloro-1H-benzimidazole78%
PiperidineK₂CO₃, DMF5-Piperidino-2,7-dichloro-1H-benzimidazole65%
2-MercaptobenzimidazoleDMAc, 80°C5-(Benzimidazol-2-ylthio)-2,7-dichloro-1H-benzimidazole72%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water produces biaryl derivatives. For example, coupling with phenylboronic acid yields 5-phenyl-2,7-dichloro-1H-benzimidazole .

Table 2: Cross-Coupling Examples

Boronic AcidCatalystConditionsProductYield
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O, 90°C5-Phenyl-2,7-dichloro-1H-benzimidazole85%
4-Methoxyphenylboronic acidPdCl₂(dppf)DMF, 110°C5-(4-Methoxyphenyl)-2,7-dichloro-1H-benzimidazole73%

Cyclization and Ring Expansion

The benzimidazole core undergoes cyclization under basic or acidic conditions to form fused heterocycles.

Intramolecular Cyclization:

Treatment with KOH in DMF at 100°C induces cyclization with adjacent functional groups. For instance, reaction with 2-aminopyridine forms benzimidazo[1,2-a]pyridines .

Example Reaction Pathway:

text
5-Bromo-2,7-dichloro-1H-benzimidazole + 2-aminopyridine → KOH/DMF, 100°C → Benzimidazo[1,2-a]pyridine derivative (Yield: 68%)[6]

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under radical or metal-mediated conditions.

Bromine-to-Iodine Exchange:

Reaction with NaI and CuI in DMSO at 150°C replaces bromine with iodine, yielding 5-iodo-2,7-dichloro-1H-benzimidazole .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) in ethanol selectively removes bromine or chlorine atoms. For example:

text
5-Bromo-2,7-dichloro-1H-benzimidazole + H₂/Pd-C → 2,7-Dichloro-1H-benzimidazole (Bromine removed)[11]

Electrophilic Aromatic Substitution

Despite electron-withdrawing halogen substituents, the benzimidazole ring undergoes nitration or sulfonation at specific positions.

Nitration:

Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 4, yielding 4-nitro-5-bromo-2,7-dichloro-1H-benzimidazole .

Scientific Research Applications

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of specific enzymes or modulate signaling pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

2-Bromo-5,6-dichloro-1H-benzimidazole

  • Molecular Formula : C₇H₃BrCl₂N₂
  • Substituents : Bromine (position 2), chlorine (positions 5 and 6) .
  • Physical Properties : Molecular weight 265.92 g/mol; CAS 142356-40-8.
  • Key Differences : The bromine and chlorine substituents are positioned closer (positions 2, 5, 6), creating a sterically crowded environment compared to the target compound. This proximity may reduce solubility in polar solvents and alter reactivity in electrophilic substitution reactions .

5-Bromo-2-chloro-1H-benzimidazole

  • Molecular Formula : C₇H₄BrClN₂
  • Substituents : Bromine (position 5), chlorine (position 2) .
  • Physical Properties : Molecular weight 231.48 g/mol; melting point 228–230°C; density 1.878 g/cm³ .
  • This compound may exhibit higher solubility in organic solvents like DMF or DMSO .

5-Bromo-2-methyl-1H-benzimidazole

  • Molecular Formula : C₈H₇BrN₂
  • Substituents : Bromine (position 5), methyl (position 2) .
  • Key Differences : The methyl group at position 2 introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound. This substitution likely enhances metabolic stability but reduces electrophilic reactivity .

5,6-Dibromo-2-chloro-1H-benzimidazole

  • Molecular Formula : C₇H₃Br₂ClN₂
  • Substituents : Bromine (positions 5 and 6), chlorine (position 2) .
  • Safety Data : Classified under GHS as harmful if swallowed (H302) .
  • Key Differences : The additional bromine at position 6 increases molecular weight (340.31 g/mol) and hydrophobicity. This compound may exhibit stronger halogen bonding interactions in biological systems compared to the dichloro analog .

5-Bromo-1,3-dihydro-2H-benzimidazol-2-thione

  • Molecular Formula : C₇H₅BrN₂S
  • Substituents : Bromine (position 5), thione (position 2) .
  • Physical Properties : Molecular weight 229.1 g/mol; stored at room temperature .
  • Key Differences : The thione group introduces sulfur, enabling disulfide bond formation and altering redox properties. This derivative may have unique applications in coordination chemistry or as a protease inhibitor .

Comparative Analysis Table

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Key Properties
5-Bromo-2,7-dichloro-1H-1,3-benzimidazole C₇H₃BrCl₂N₂ Br (5), Cl (2,7) 265.92 Not reported High electrophilicity, moderate solubility
2-Bromo-5,6-dichloro-1H-benzimidazole C₇H₃BrCl₂N₂ Br (2), Cl (5,6) 265.92 Not reported Steric crowding, lower polarity
5-Bromo-2-chloro-1H-benzimidazole C₇H₄BrClN₂ Br (5), Cl (2) 231.48 228–230 Higher solubility in organics
5-Bromo-2-methyl-1H-benzimidazole C₈H₇BrN₂ Br (5), CH₃ (2) 211.06 Not reported Enhanced metabolic stability
5,6-Dibromo-2-chloro-1H-benzimidazole C₇H₃Br₂ClN₂ Br (5,6), Cl (2) 340.31 Not reported Strong halogen bonding, hydrophobic

Biological Activity

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes a benzene ring and an imidazole ring. Its molecular formula is C₉H₅BrCl₂N₂, with a molecular weight of 265.92 g/mol. The unique substitution pattern of bromine and chlorine at the 5 and 2,7 positions contributes to its distinct chemical properties and biological activities.

5-Bromo-2,7-dichloro-1H-1,3-benzimidazole exhibits multiple mechanisms of action that contribute to its biological activity:

  • Kinase Inhibition : The compound has been shown to inhibit the activity of specific kinases involved in cellular signaling pathways, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : It demonstrates significant antibacterial and antifungal properties, making it a candidate for treating infections .
  • Antiviral Effects : Preliminary studies indicate that it may inhibit viral replication by interfering with DNA polymerase activity.

Biological Activity Overview

The following table summarizes key biological activities associated with 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole:

Activity Target Effect Reference
AnticancerVarious cancer cell linesInduces apoptosis and inhibits cell growth
AntimicrobialBacteria and fungiReduces viability and inhibits growth
AntiviralHuman Cytomegalovirus (HCMV)Inhibits viral DNA replication

Case Studies and Research Findings

Numerous studies have explored the biological activity of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole:

  • Anticancer Studies : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines, including breast (MCF-7) and lung cancer cells. The IC₅₀ values reported range from 10 µM to 50 µM depending on the cell type .
  • Antimicrobial Efficacy : Research indicates that 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole exhibits strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 µg/mL to 64 µg/mL .
  • Mechanistic Insights : A study highlighted that the compound's mechanism involves binding to the active site of viral DNA polymerase, which prevents the synthesis of viral DNA and consequently reduces viral load in infected cells.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole in academic research?

Methodological Answer: The synthesis of halogenated benzimidazoles typically involves cyclization reactions of substituted o-phenylenediamine derivatives. For 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole:

  • Step 1: Start with 4-bromo-2,6-dichloro-1,2-diaminobenzene. React with a carbonyl source (e.g., formic acid or triethyl orthoformate) under acidic conditions to form the benzimidazole core .
  • Step 2: Optimize halogen retention using mild conditions (e.g., low temperature, inert atmosphere) to prevent dehalogenation.
  • Alternative Green Synthesis: ZnO nanoparticle catalysis (as demonstrated for 2-aryl benzimidazoles) can enhance reaction efficiency and reduce byproducts. This method achieves high yields (>85%) and allows catalyst reuse for 10 cycles .

Q. How can researchers confirm the molecular structure and purity of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole?

Methodological Answer: A multi-technique approach is critical:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve crystal structures. Ensure data-to-parameter ratios >10:1 for reliability .
  • Spectroscopy:
    • NMR: Compare 1^1H/13^13C chemical shifts with computed DFT models to verify substituent positions.
    • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with Br/Cl atoms.
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) are standard.

Q. What safety considerations are critical when handling halogenated benzimidazoles in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection. Halogenated compounds may cause skin/eye irritation (e.g., similar to 5-bromo-2-(chloromethyl)-1,3-benzothiazole, though specific toxicity data is limited) .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr, HCl).
  • Waste Disposal: Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation of polyhalogenated benzimidazoles?

Methodological Answer:

  • Multi-Nuclear NMR: Use 19^19F or 35^35Cl NMR (if applicable) to distinguish between isomers. For example, 5-Bromo-2,7-dichloro derivatives may show distinct coupling patterns in 1^1H NMR due to steric effects .
  • Crystallographic Validation: Resolve ambiguities in NOESY or COSY data by comparing experimental bond lengths/angles with X-ray structures (e.g., as in Geiger et al.’s work on bromothiophene-benzimidazole hybrids) .
  • Computational Cross-Check: Perform DFT calculations (e.g., Gaussian 16) to simulate spectra and identify mismatches between experimental and theoretical data .

Q. How can computational methods enhance the understanding of substituent effects on the reactivity of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole?

Methodological Answer:

  • DFT Studies: Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, bromine at position 5 may increase electron density at adjacent carbons, influencing regioselectivity in cross-coupling reactions .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media. Polar aprotic solvents (e.g., DMF) often stabilize intermediates in halogenated systems.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies, leveraging data from benzimidazole derivatives with known bioactivity .

Q. What advanced techniques are employed to study the coordination chemistry of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole with transition metals?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Characterize metal-ligand complexes (e.g., Cu or Cd coordination polymers) to determine binding modes (monodentate vs. bridging). SHELXL is preferred for refining disordered structures .
  • Spectroelectrochemistry: Monitor redox behavior using UV-Vis and EPR to assess metal-ligand charge transfer. For example, Cu(II) complexes may show d-d transitions at 600–800 nm .
  • Magnetic Susceptibility: Use SQUID magnetometry to study spin states in Fe or Mn complexes, correlating structure with magnetic properties .

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